molecular formula C19H18FN3O3S B2797893 (Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-27-2

(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2797893
CAS RN: 865198-27-2
M. Wt: 387.43
InChI Key: GEMXWUOORRGLAM-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H18FN3O3S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antithrombotic Treatment : A study by Hayashi et al. (1998) explored a compound with a trisubstituted beta-amino acid residue, showing potential as a potent and orally active fibrinogen receptor antagonist. This suggests potential applications in antithrombotic treatment, particularly during the acute phase (Hayashi et al., 1998).

  • Antimicrobial Activities : Mishra et al. (2019) synthesized and characterized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which showed good antimicrobial activity against bacterial strains causing infections in various human body parts (Mishra et al., 2019).

  • Enantioselective Synthesis : Matsubara et al. (2000) detailed the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, which can be crucial in understanding and enhancing the efficacy of such drugs (Matsubara et al., 2000).

  • Aldose Reductase Inhibitors : A study by Ali et al. (2012) on iminothiazolidin-4-one acetate derivatives showed potential as aldose reductase inhibitors, which are significant in treating diabetic complications (Ali et al., 2012).

  • Corrosion Inhibition : Quraishi and Sharma (2005) examined thiazoles as corrosion inhibitors for mild steel, indicating potential industrial applications in corrosion prevention (Quraishi & Sharma, 2005).

  • Fluoroionophores Development : Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, which could chelate specific metal cations, suggesting applications in metal ion detection (Hong et al., 2012).

  • Potential Antipsychotic Agents : Research by Wise et al. (1987) on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols indicated their potential as novel antipsychotic agents (Wise et al., 1987).

  • Functionalized Fused-Ring Heterocycles Synthesis : Silva (2012) reported the synthesis of functionalized fused-ring heterocycles from tautomers of thiazolyl and oxazolyl compounds, revealing their versatility in organic synthesis (Silva, 2012).

properties

IUPAC Name

methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-22(2)14-7-4-12(5-8-14)18(25)21-19-23(11-17(24)26-3)15-9-6-13(20)10-16(15)27-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMXWUOORRGLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

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